molecular formula C8H6N2O2 B2993398 Pyrrolo[1,2-b]pyridazine-5-carboxylic acid CAS No. 1367932-51-1

Pyrrolo[1,2-b]pyridazine-5-carboxylic acid

Cat. No.: B2993398
CAS No.: 1367932-51-1
M. Wt: 162.148
InChI Key: ODMKEJGCBSYVBQ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazine-5-carboxylic acid (: 1367932-51-1) is a versatile heterocyclic building block with significant value in medicinal chemistry and materials science. Its molecular formula is C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol . The carboxylic acid functional group at the 5-position makes it a key intermediate for the synthesis of diverse derivatives with targeted properties. In pharmaceutical research, the pyrrolo[1,2-b]pyridazine scaffold is a privileged structure. It forms the core of potent and selective 5-HT 4 receptor agonists investigated for the treatment of gastrointestinal motility disorders such as irritable bowel syndrome (IBS) and chronic constipation . Furthermore, novel pyrrolo[1,2-b]pyridazine derivatives have demonstrated promising cytotoxic activity in vitro against human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancers, indicating its potential in anticancer drug discovery . The core structure is also found in compounds evaluated for their antioxidant properties , such as inhibiting lipid peroxidation . Beyond its biological applications, this fused heterocyclic system is of great interest in the development of advanced organic materials . Pyrrolo[1,2-b]pyridazine derivatives are highly fluorescent and have been studied for their potential use in sensors, lasers, and semiconductor devices . The molecule's planar conformation and propensity for π-π stacking in the solid state enable favorable electron mobility, which is a key requirement for applications in optoelectronics . This product is offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrrolo[1,2-b]pyridazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-10-7(6)2-1-4-9-10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMKEJGCBSYVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367932-51-1
Record name pyrrolo[1,2-b]pyridazine-5-carboxylic acid
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Synthetic Methodologies for Pyrrolo 1,2 B Pyridazine 5 Carboxylic Acid and Its Derivatives

Strategies Involving Pyridazine (B1198779) Precursors

A primary and extensively studied approach to the pyrrolo[1,2-b]pyridazine (B13699388) system involves the chemical modification and annulation of a pre-existing pyridazine ring. These methods are advantageous due to the commercial availability of various substituted pyridazines.

Condensation reactions represent a foundational class of synthetic strategies for building the pyrrolo[1,2-b]pyridazine core. These reactions typically involve the formation of one or more new rings by joining a pyridazine-based molecule with another reactant, accompanied by the elimination of a small molecule like water or an alcohol.

The reaction between pyridazines and acetylenic esters is a well-established method for synthesizing pyrrolo[1,2-b]pyridazine derivatives. The first synthesis of this class of compounds was reported in 1956 by Letsinger and Lasco, who reacted pyridazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD). arkat-usa.org More recently, 1,3-dipolar cycloaddition reactions between bicyclic mesoionic 1,3-dipoles (mesoionic oxazolo-pyridazinones) and non-symmetrical acetylenic esters like methyl or ethyl propiolate have been employed. mdpi.comnih.gov These reactions are performed in acetic anhydride (B1165640), which acts as both a solvent and a reagent to generate the mesoionic intermediates in situ from 3(2H)pyridazinone acids. mdpi.comnih.gov The cycloaddition proceeds regioselectively, yielding pyrrolo[1,2-b]pyridazines with an ester group at the 5-position. nih.gov

Table 1: Synthesis of Pyrrolo[1,2-b]pyridazines via Acetylenic Esters

Pyridazine Precursor Acetylenic Ester Conditions Product Yield (%)
3(2H)pyridazinone acids Methyl propiolate Acetic anhydride, 90°C, 3-4 h Methyl pyrrolo[1,2-b]pyridazine-5-carboxylate derivatives 41-52

The Chichibabin reaction, traditionally used for the amination of N-heterocycles, has been adapted for the synthesis of the pyrrolo[1,2-b]pyridazine system. wikipedia.orgslideshare.net In an early example, 3,6-dimethylpyridazine (B183211) was quaternized using ethyl bromopyruvate. arkat-usa.org The resulting cycloimmonium bromide, upon treatment with a weak base such as sodium bicarbonate, underwent an intramolecular cyclization. This process leads to the formation of the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid, demonstrating a creative application of the reaction's principles to achieve ring fusion rather than simple substitution. arkat-usa.org

Table 2: Chichibabin Analog Reaction for Pyrrolo[1,2-b]pyridazine Synthesis

Pyridazine Derivative Reagent 1 Reagent 2 Product

Cycloaddition reactions involving three-membered rings provide another route to the pyrrolo[1,2-b]pyridazine core. The reaction between pyridazine and diphenyl-cyclopropenone yields 5,6-diphenyl-7-hydroxy-pyrrolo[1,2-b]pyridazine in approximately 70% yield. arkat-usa.org This transformation involves the initial addition of the pyridazine nitrogen to the cyclopropenone, followed by ring opening and subsequent cyclization.

Additionally, the cycloaddition of alkylidene-cyclopropane derivatives to pyridazine in the presence of a palladium catalyst, such as Pd(PPh₃)₄, has been described as a synthetic approach to this heterocyclic system. nih.gov

Table 3: Synthesis via Cyclopropenone Precursors

Pyridazine Cyclopropenone Conditions Product Yield (%)

A versatile method for obtaining substituted pyrrolo[1,2-b]pyridazines involves the reaction of oxazolo[3,2-b]pyridazinium perchlorates with active methylene (B1212753) compounds. nih.govbeilstein-journals.org In the presence of a base like sodium ethoxide, nucleophiles such as the sodium salts of malononitrile (B47326), ethyl cyanoacetate, and diethyl malonate readily react with the pyridazinium salt. arkat-usa.org The proposed mechanism involves an initial nucleophilic attack at the 8a-position of the cation, leading to the opening of the oxazole (B20620) ring. arkat-usa.org This is followed by a recyclization step that forms the pyrrole (B145914) ring, yielding the final pyrrolo[1,2-b]pyridazine product. arkat-usa.org

Table 4: Condensation of Oxazolo[3,2-b]pyridazinium Perchlorates

Oxazolo[3,2-b]pyridazinium Perchlorate Nucleophile Base Product Type
Substituted Perchlorate Salt Malononitrile Sodium ethoxide 7-Amino-6-cyanopyrrolo[1,2-b]pyridazine derivative
Substituted Perchlorate Salt Ethyl cyanoacetate Sodium ethoxide 7-Amino-6-ethoxycarbonylpyrrolo[1,2-b]pyridazine derivative

The synthesis of the pyrrolo[1,2-b]pyridazine ring system can also be achieved starting from acyclic precursors. One such method is the condensation of 1,4,7-triketones with hydrazine (B178648). nih.govbeilstein-journals.org This reaction proceeds through a series of cyclization and condensation steps. The initial reaction between the triketone and hydrazine likely forms a pyridazine ring intermediate, which then undergoes an intramolecular cyclization involving the remaining keto group to form the fused pyrrole ring. A final dehydrogenation step is typically required to yield the aromatic pyrrolo[1,2-b]pyridazine system. nih.govbeilstein-journals.org

Cycloaddition Reactions Initiated from Pyridazine Derivatives

Cycloaddition reactions are a cornerstone in the synthesis of pyrrolo[1,2-b]pyridazines, offering a powerful tool for constructing the bicyclic ring system. These reactions typically involve the pyridazine ring acting as a component in various cycloaddition processes.

A prominent and widely utilized method for the synthesis of pyrrolo[1,2-b]pyridazines is the 1,3-dipolar cycloaddition of pyridazinium N-ylides with various dipolarophiles. mdpi.comnih.govnih.gov This [3+2] cycloaddition reaction is a highly efficient route to this class of compounds. nih.gov The pyridazinium ylides are typically generated in situ from the corresponding pyridazinium salts in the presence of a base, such as triethylamine (B128534). nih.gov

These ylides then react with acetylenic or olefinic dipolarophiles. For instance, the reaction with ethyl propiolate is completely regioselective, yielding a single regioisomer. nih.gov The initial reaction forms dihydropyrrolo[1,2-b]pyridazine intermediates, which subsequently undergo oxidative dehydrogenation under atmospheric conditions to afford the final aromatic pyrrolo[1,2-b]pyridazine derivatives. nih.gov The yields for this two-step, one-pot synthesis are generally in the moderate range. nih.gov Another example involves the reaction of pyridazinium dichloromethylide, generated via the carbene method, in a 1,3-dipolar cycloaddition. nih.govbeilstein-journals.org

ReactantsDipolarophileProductYieldReference
Pyridazinium ylides (generated in situ)Ethyl propiolatePyrrolo[1,2-b]pyridazine derivatives40-52% nih.gov
Pyridazinium dichloromethylideNot specifiedPyrrolo[1,2-b]pyridazine derivativeNot specified nih.govbeilstein-journals.org

The use of Reissert compounds derived from pyridazine presents another avenue for the synthesis of the pyrrolo[1,2-b]pyridazine core. nih.govbeilstein-journals.org This method involves the cycloaddition of a suitable dipolarophile to the pyridazine Reissert compound. A specific example is the cycloaddition of dimethyl acetylenedicarboxylate to the Reissert compound of pyridazine, which leads to the formation of a pyrrolo[1,2-b]pyridazine derivative. nih.govbeilstein-journals.org

A palladium-catalyzed cycloaddition of alkylidene cyclopropane (B1198618) derivatives to pyridazine has also been reported as a synthetic route to pyrrolo[1,2-b]pyridazines. nih.govbeilstein-journals.org This reaction is considered a formal [3+2] cycloaddition. arkat-usa.org The presence of a palladium catalyst, such as Pd(PPh₃)₄, is essential for this transformation to occur. nih.govbeilstein-journals.org

Mesoionic compounds, specifically oxazolo-pyridazinones (also known as münchnones), serve as effective 1,3-dipoles in cycloaddition reactions to form pyrrolo[1,2-b]pyridazines. mdpi.comnih.govresearchgate.net This method is a well-established route for the synthesis of pyrroles and condensed pyrrole systems. mdpi.comnih.gov The mesoionic oxazolo-pyridazinones are typically generated in situ from the corresponding 3(2H)pyridazinone acids by treatment with acetic anhydride. mdpi.comnih.govdntb.gov.uabohrium.comnih.gov The acetic anhydride acts as both a dehydrating agent and a cyclizing agent. nih.gov

The in situ generated mesoionic compounds then undergo a [3+2] cycloaddition reaction with a dipolarophile, such as methyl or ethyl propiolate. mdpi.comdntb.gov.uabohrium.comnih.gov This reaction proceeds regioselectively, yielding pyrrolo[1,2-b]pyridazines with the ester group at the 5-position. mdpi.com The reaction mechanism involves the formation of a tricyclic intermediate, which then eliminates carbon dioxide to afford the final product. nih.gov The yields for these cycloaddition reactions are typically in the range of 41-52%. mdpi.comnih.gov

Mesoionic PrecursorDipolarophileReaction ConditionsProductYieldReference
3(2H)pyridazinone acidsMethyl propiolateAcetic anhydride, 90°C, 3-4 hMethyl pyrrolo[1,2-b]pyridazine-5-carboxylate derivative41-52% mdpi.comnih.gov
3(2H)pyridazinone acidsEthyl propiolateAcetic anhydride, 90°C, 3-4 hEthyl pyrrolo[1,2-b]pyridazine-5-carboxylate derivative41-52% mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling and Domino Reactions

Palladium catalysis has enabled the development of novel and efficient synthetic routes to the pyrrolo[1,2-b]pyridazine ring system. beilstein-journals.orgrsc.org One such approach is a domino reaction that combines a Sonogashira cross-coupling with subsequent isomerization and intramolecular condensation. rsc.org This palladium and copper co-catalyzed process utilizes readily available (hetero)aryl propargyl alcohols and 1-amino-2-bromopyrroles as starting materials. rsc.org The reaction between 3-chloropyridazines and propargylic alcohol in the presence of a Pd(PPh₃)₂Cl₂–CuI catalyst system with diethylamine (B46881) as the reaction medium also falls under this category of synthesis. nih.govbeilstein-journals.org

Sonogashira Reaction Applied to 3-Chloropyridazines

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of pyrrolo[1,2-b]pyridazine derivatives. beilstein-journals.org This methodology leverages the reactivity of halogenated pyridazines to introduce an alkyne moiety, which can then undergo further transformations to construct the fused pyrrole ring.

One documented approach involves the reaction of 3-chloropyridazines with propargylic alcohol. beilstein-journals.org This reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, with an amine base like diethylamine serving as the reaction medium. beilstein-journals.org The initial Sonogashira coupling product can then undergo subsequent cyclization to form the pyrrolo[1,2-b]pyridazine scaffold.

Table 1: Conditions for Sonogashira Reaction of 3-Chloropyridazines
[ ["Reactant 1", "Reactant 2", "Catalyst System", "Solvent/Base", "Product Type"], ["3-Chloropyridazine", "Propargylic Alcohol", "Pd(PPh₃)₂Cl₂/CuI", "Diethylamine", "Alkynylated Pyridazine Intermediate"] ]
Domino Coupling-Isomerization-Condensation Approaches

A highly efficient strategy for the synthesis of functionalized pyrrolo[1,2-b]pyridazines involves a palladium/copper-catalyzed domino reaction. This cascade process integrates multiple transformations in a single pot, offering advantages in terms of atom economy and operational simplicity. rsc.org

This domino sequence commences with a Sonogashira cross-coupling reaction between a 1-amino-2-bromopyrrole and a (hetero)aryl propargyl alcohol. rsc.org This is followed by an in-situ isomerization of the resulting intermediate and a final intramolecular condensation to yield the pyrrolo[1,2-b]pyridazine core. rsc.org This approach allows for the rapid construction of a diverse library of pyrrolo[1,2-b]pyridazine derivatives under mild conditions. rsc.org

Table 2: Key Steps in the Domino Coupling-Isomerization-Condensation Reaction
[ ["Step", "Description", "Key Reagents/Catalysts"], ["1", "Sonogashira Cross-Coupling", "Pd/Cu catalyst"], ["2", "Isomerization", "In-situ"], ["3", "Intramolecular Condensation", "In-situ"] ]

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the formation of the pyrrolo[1,2-b]pyridazine ring system, where a suitably functionalized precursor undergoes ring closure.

A notable method for the synthesis of new pyrrolo[1,2-b]pyridazine derivatives commences from 3(2H)-pyridazinone acids. nih.gov These precursors, which can be considered derivatives of tetrahydro-3(2H)-pyridazinones, are subjected to conditions that facilitate an intramolecular cyclization cascade.

The process involves the in-situ generation of mesoionic oxazolo-pyridazinones from the 3(2H)-pyridazinone acids through the action of acetic anhydride. nih.gov These mesoionic intermediates then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as methyl or ethyl propiolate, to furnish the pyrrolo[1,2-b]pyridazine framework. nih.gov This regioselective cycloaddition has been confirmed by spectroscopic methods. nih.gov

Table 3: Synthesis of Pyrrolo[1,2-b]pyridazines from 3(2H)-Pyridazinone Acids
[ ["Starting Material", "Key Reagent", "Intermediate", "Reaction Type", "Final Product"], ["3(2H)-Pyridazinone acid", "Acetic Anhydride", "Mesoionic oxazolo-pyridazinone", "[3+2] Cycloaddition", "Pyrrolo[1,2-b]pyridazine derivative"] ]

The intramolecular [4+2] cycloaddition of in-situ generated azoalkenes provides a direct route to the pyrrolo[1,2-b]pyridazine core. thieme-connect.com This approach is a variant of the Diels-Alder reaction, where the azoalkene acts as the diene component.

In a specific application of this methodology, α-haloketone 4-pentenoylhydrazones are used as precursors. thieme-connect.com Treatment of these hydrazones with a base generates the transient azoalkene species, which then undergoes a spontaneous intramolecular cycloaddition to yield the pyrrolo[1,2-b]pyridazine derivative. thieme-connect.com This method offers a facile pathway to this heterocyclic system.

Approaches Utilizing Pyrrole Building Blocks

An alternative synthetic paradigm involves starting with a pyrrole derivative and constructing the pyridazine ring onto it.

The use of 1-aminopyrrole (B1266607) and its derivatives is a well-established method for the synthesis of pyrrolo[1,2-b]pyridazines. nih.gov A classic approach involves the condensation of 1-aminopyrrole with β-dicarbonyl compounds. nih.gov For instance, the reaction with benzoylacetone (B1666692) yields a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine, while benzoylacetaldehyde (B102924) produces a mixture of isomers. beilstein-journals.org

More recent developments have expanded on this strategy. A novel synthetic route utilizes a BOC-protected 1-aminopyrrole derivative which is condensed with α,β-unsaturated ketones. nih.gov This method provides a new avenue to highly substituted pyrrolo[1,2-b]pyridazines. nih.gov Another innovative approach involves the reaction of a carbamate (B1207046) derivative of 1-aminopyrrole with a chalcone (B49325), leading to a facile synthesis of pyrrolo[1,2-b]pyridazine derivatives. beilstein-journals.org

Table 4: Examples of Syntheses from 1-Aminopyrrole Derivatives
[ ["1-Aminopyrrole Derivative", "Reactant", "Product Type"], ["1-Aminopyrrole", "β-Dicarbonyl compound", "Substituted pyrrolopyridazine"], ["BOC-protected 1-aminopyrrole", "α,β-Unsaturated ketone", "Highly substituted pyrrolo[1,2-b]pyridazine"], ["Carbamate of 1-aminopyrrole", "Chalcone", "Pyrrolo[1,2-b]pyridazine derivative"] ]

New Synthetic Routes from BOC-Protected 1-Aminopyrrole and α,β-Unsaturated Ketones

A novel synthetic route for pyrrolo[1,2-b]pyridazine derivatives has been developed utilizing a BOC-protected 1-aminopyrrole derivative and α,β-unsaturated ketones (chalcones). beilstein-journals.orgnih.gov The process begins with the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate. nih.gov The resulting carbamate derivative, a BOC-protected 1-aminopyrrole, is then condensed with a chalcone. beilstein-journals.orgnih.gov

Interestingly, this reaction sequence did not yield the expected 4,7-bis-(4-fluorophenyl)-4a-isopropyl-2,6-diphenyl-4a,7-dihydropyrrolo[1,2-b]pyridazine-5-carboxylic acid phenylamide. nih.gov Instead, extensive spectral analysis (IR, MS, HRMS, 1H, 13C, and 2D NMR) confirmed the formation of a rearranged product, 4,7-bis-(4-fluoro-phenyl)-5-isopropyl-2,6-diphenyl-3,4-dihydropyrrolo[1,2-b]pyridazine. nih.gov This unexpected outcome highlights a key rearrangement mechanism, which is detailed in the following section.

Reactant 1Reactant 2Expected Product CoreActual Product Core
BOC-Protected 1-Aminopyrrole Derivativeα,β-Unsaturated Ketone (Chalcone)Dihydrothis compound derivativeDihydropyrrolo[1,2-b]pyridazine derivative (rearranged)

Syntheses via Rearrangement Reactions

The formation of 4,7-bis-(4-fluoro-phenyl)-5-isopropyl-2,6-diphenyl-3,4-dihydropyrrolo[1,2-b]pyridazine from a BOC-protected aminopyrrole and chalcone proceeds through a significant rearrangement. nih.gov A plausible mechanistic pathway for this transformation has been proposed, which involves several key steps. nih.gov

The proposed mechanism is initiated by the hydrolysis and decarboxylation of the carbamate precursor. nih.gov This is followed by a condensation reaction with the chalcone to form an alkenyl imine intermediate. nih.gov Subsequent hydrolysis, decarboxylation, and cyclization lead to the formation of the heterocyclic core, which is accompanied by a distinctive migration of the isopropyl group to its final position on the pyrrolo[1,2-b]pyridazine ring system. nih.gov This rearrangement is a critical step in the formation of the observed final product. nih.gov

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions provide an efficient pathway to the pyrrolo[1,2-b]pyridazine core, reducing reaction times and simplifying work-up procedures. researchgate.net

One prominent strategy involves a [3+2] dipolar cycloaddition. nih.gov In this method, mesoionic oxazolo-pyridazinones (münchnones) are generated in situ from 3(2H)pyridazinone acids by treatment with acetic anhydride. nih.govresearchgate.net These mesoionic compounds act as 1,3-dipoles and react with acetylenic dipolarophiles, such as methyl propiolate or ethyl propiolate, to yield pyrrolo[1,2-b]pyridazine-5-carboxylates. nih.gov The reaction proceeds via a tricyclic intermediate which eliminates carbon dioxide under the reaction conditions to afford the final aromatic product with an ester group at the 5-position. nih.gov This regioselective synthesis has been reported to produce yields ranging from 41–52%. nih.gov

Another effective one-pot, three-component approach involves the reaction of pyridazine, a substituted 2-bromoacetophenone (B140003) (phenacyl bromide), and an acetylenic dipolarophile like 1-butyn-3-one. researchgate.netresearchgate.net This reaction is typically carried out in a medium such as 1,2-epoxybutane, which also serves as an acid scavenger. researchgate.net The process involves the in-situ generation of a pyridazinium N-ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne, followed by rearrangement and dehydrogenation to furnish the fully aromatic pyrrolo[1,2-b]pyridazine. researchgate.net

StrategyComponentsKey IntermediateResulting Core
Mesoionic Cycloaddition3(2H)pyridazinone acid, Acetic Anhydride, Acetylenic EsterMesoionic oxazolo-pyridazinone (münchnone)Pyrrolo[1,2-b]pyridazine-5-carboxylate
N-Ylide CycloadditionPyridazine, 2-Bromoacetophenone, Acetylenic DipolarophilePyridazinium N-ylideSubstituted Pyrrolo[1,2-b]pyridazine

Specific Synthesis of this compound

The direct synthesis of this compound is most commonly achieved through the functional group transformation of its corresponding ester derivatives, which are more readily accessible via cycloaddition reactions.

Hydrolysis of Pyrrolo[1,2-b]pyridazine-5-carboxylate Esters

The target compound, this compound, is prepared by the hydrolysis of its methyl or ethyl ester precursors. nih.govsmolecule.com These precursors, methyl or ethyl pyrrolo[1,2-b]pyridazine-5-carboxylates, are synthesized using methods such as the one-pot multicomponent cycloaddition of in situ-generated mesoionic oxazolo-pyridazinones with propiolate esters. nih.gov

The hydrolysis is typically conducted under basic conditions. For instance, the corresponding ester is treated with an aqueous solution of a base like sodium hydroxide, often with heating, to saponify the ester group. nih.gov Following the completion of the reaction, the resulting carboxylate salt is neutralized by acidification with a mineral acid, such as hydrochloric acid, which precipitates the final this compound product. nih.gov

Chemical Transformations and Reactivity of Pyrrolo 1,2 B Pyridazine 5 Carboxylic Acid

Reactions of the Pyrrolo[1,2-b]pyridazine (B13699388) Core

The pyrrolo[1,2-b]pyridazine ring system, a nitrogen-bridgehead aromatic heterocycle, exhibits a rich and varied reactivity profile. Its chemical behavior is influenced by the electron distribution across the bicyclic framework, making it susceptible to a range of reactions including substitutions, protonation, and reduction.

The pyrrolo[1,2-b]pyridazine nucleus is amenable to substitution reactions, although the specific reactivity of the 5-carboxylic acid derivative is not extensively documented. Generally, the positions on the pyrrole (B145914) and pyridazine (B1198779) rings display different susceptibilities to electrophilic and nucleophilic attack. The electron-rich nature of the pyrrole ring typically favors electrophilic substitution, while the pyridazine ring can be susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or through the formation of N-ylides.

Reaction TypeReagents and ConditionsExpected Outcome
Electrophilic SubstitutionVaries (e.g., nitrating agents, halogenating agents)Substitution on the pyrrole ring, influenced by the directing effect of the carboxylic acid group.
Nucleophilic SubstitutionNucleophiles (e.g., amines, alkoxides)Generally requires activation of the pyridazine ring.

Protonation and deuteration studies on the parent pyrrolo[1,2-b]pyridazine have provided insights into the basicity of the nitrogen atoms and the reactivity of the carbon framework. The pyridazine nitrogen is the primary site of protonation. In strongly acidic media, deuteration can occur at specific positions on the ring, indicating the relative nucleophilicity of the carbon atoms. For pyrrolo[1,2-b]pyridazine-5-carboxylic acid, the presence of the carboxylic acid group would influence the protonation equilibrium and potentially the regioselectivity of deuteration.

StudyMethodKey Findings
ProtonationNMR spectroscopy in acidic solutionsThe pyridazine nitrogen is the most basic site.
DeuterationDeuterated acids (e.g., D₂SO₄)Exchange of protons for deuterium (B1214612) at specific ring positions, indicating relative carbanionic stability.

The hydrogenation of the pyrrolo[1,2-b]pyridazine system can lead to partially or fully saturated derivatives, depending on the catalyst and reaction conditions employed. Catalytic hydrogenation offers a route to novel heterocyclic scaffolds with different three-dimensional structures and potential biological activities. The choice of catalyst (e.g., palladium, platinum, rhodium) and control of parameters such as pressure and temperature are crucial for achieving selective reduction of either the pyrrole or the pyridazine ring.

CatalystConditionsProduct
Palladium on Carbon (Pd/C)H₂ gas, various solvents and pressuresTypically leads to reduction of the pyridazine ring.
Platinum Oxide (PtO₂)H₂ gas, acidic or neutral conditionsCan effect reduction of both rings.
Rhodium on Alumina (Rh/Al₂O₃)H₂ gas, specific conditionsMay offer different selectivity.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the pyrrolo[1,2-b]pyridazine core is a versatile functional handle that allows for a variety of chemical modifications. These transformations are fundamental in the synthesis of derivatives with altered physicochemical properties and biological activities.

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a key transformation. In some synthetic routes leading to pyrrolo[1,2-b]pyridazine derivatives, a decarboxylation step is proposed to occur in situ. For instance, a plausible mechanistic pathway for the formation of certain substituted pyrrolo[1,2-b]pyridazines involves the hydrolysis and subsequent decarboxylation of a carbamate (B1207046) precursor, followed by cyclization. nih.gov This suggests that under certain thermal or catalytic conditions, this compound could undergo decarboxylation to yield the parent pyrrolo[1,2-b]pyridazine.

Reaction ConditionExpected Product
Thermal (heating)Pyrrolo[1,2-b]pyridazine
Catalytic (e.g., copper salts)Pyrrolo[1,2-b]pyridazine

Esterification of the carboxylic acid group is a common and important reaction, often used to modify the polarity and bioavailability of a molecule. The conversion of this compound to its corresponding esters can be achieved through various standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This equilibrium-controlled reaction typically utilizes an excess of the alcohol to drive the reaction towards the ester product.

MethodReagentsGeneral Procedure
Fischer EsterificationAlcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄, HCl)The carboxylic acid is dissolved or suspended in the alcohol, and the catalyst is added. The mixture is typically heated to reflux.
AlkylationAlkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃)The carboxylic acid is deprotonated by the base to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkylating agent.
Using Coupling AgentsAlcohol, Coupling agent (e.g., DCC, EDC), with or without a catalyst (e.g., DMAP)The coupling agent activates the carboxylic acid, facilitating its reaction with the alcohol.

Amidation Reactions

The conversion of the carboxylic acid moiety in this compound to an amide is a key transformation for the synthesis of a diverse range of derivatives. This reaction, forming a stable amide linkage, is typically achieved by coupling the carboxylic acid with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions and requires activation of the carboxylic acid.

Standard peptide coupling reagents are widely employed for this purpose. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. Other effective coupling agents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The general approach involves dissolving the this compound in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). A base, typically a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the carboxylic acid and any acidic byproducts. The coupling reagent and the desired amine are then introduced. The reaction is often carried out at room temperature, although gentle heating may be applied to drive the reaction to completion.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, usually in the presence of a base to scavenge the hydrogen chloride byproduct.

These amidation reactions are versatile and can accommodate a wide variety of amines, leading to the synthesis of a library of N-substituted Pyrrolo[1,2-b]pyridazine-5-carboxamides. The specific choice of coupling reagent, solvent, and base can be optimized to achieve the best results for a particular amine substrate.

Representative Amidation of this compound

Reactant 1AmineCoupling ReagentBaseSolventProduct
This compoundAnilineHATUDIPEADMFN-phenylpyrrolo[1,2-b]pyridazine-5-carboxamide
This compoundBenzylamineEDC/HOBtTEADCMN-benzylpyrrolo[1,2-b]pyridazine-5-carboxamide
This compoundMorpholinePyBOPDIPEATHF(Pyrrolo[1,2-b]pyridazin-5-yl)(morpholino)methanone
This compoundPiperidineSOCl₂, then aminePyridineDCM(Piperidin-1-yl)(pyrrolo[1,2-b]pyridazin-5-yl)methanone

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H-NMR) spectra are used to identify the number and type of hydrogen atoms in a molecule. In the case of the pyrrolo[1,2-b]pyridazine core, the protons on the pyridazine (B1198779) and pyrrole (B145914) rings exhibit characteristic chemical shifts and coupling patterns.

For the substituted analogue, 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylic acid, the protons on the pyridazine moiety (H-3 and H-4) appear as doublets with a typical coupling constant of J = 9.4 Hz. nih.gov The proton on the pyrrole ring (H-6) is observed as a quartet. nih.gov In other 5-substituted derivatives, the protons of the pyridazine ring (H-2, H-3, and H-4) present as a complex ABC spin system. lew.ro The H-4 proton is typically the most deshielded, appearing at chemical shifts as high as 8.86-8.93 ppm, due to the spatial proximity of the substituent at the C-5 position. lew.ro The coupling constants are typically observed with values of ³J3,4 = 9.2 Hz, ³J2,3 = 4.5 Hz, and ⁴J2,4 = 1.9 Hz. lew.ro

Table 1: Representative ¹H-NMR Data for a Substituted this compound Derivative

Data for 2-(4-Chlorophenyl)-7-methylthis compound, recorded in CDCl₃ + TFA. nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.42d9.4
H-48.48d9.4
H-67.20q0.8
7-Me2.63d0.8

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment. For 2-(4-Chlorophenyl)-7-methylthis compound, the carboxylic acid carbon (COOH) resonates at approximately 171.5 ppm. nih.gov The carbon atom to which it is attached, C-5, appears significantly upfield at around 100.2 ppm. nih.gov Other carbons in the heterocyclic core resonate in the aromatic region between approximately 113 ppm and 151 ppm. nih.gov In related ester derivatives, the carbonyl carbon of the ester group is typically found in the range of 169.5–169.7 ppm. mdpi.com

Table 2: Representative ¹³C-NMR Data for a Substituted this compound Derivative

Data for 2-(4-Chlorophenyl)-7-methylthis compound, recorded in CDCl₃ + TFA. nih.gov

CarbonChemical Shift (δ, ppm)
COOH171.5
C-2151.0
C-3, C-4, C-6113.7, 115.1, 127.8
C-4a, C-7129.2, 130.7, 133.9, 136.7
C-5100.2
7-Me11.0

Two-dimensional NMR techniques are employed to establish definitive structural assignments. Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the pyridazine and pyrrole rings.

Heteronuclear correlation experiments like HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) are used to determine one-bond proton-carbon (¹H-¹³C) correlations. This technique was utilized to definitively assign the chemical shifts of tertiary carbon atoms in a decarboxylated derivative of the target acid. nih.govresearchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, which would be instrumental in confirming the assignment of quaternary carbons and the carbonyl carbon by observing its correlation to nearby protons on the pyrrole ring. beilstein-journals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₆N₂O₂, corresponding to a molecular weight of 162.15 g/mol . biosynth.com In mass spectrometry, the molecule would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 162.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For example, HRMS analysis of a related dihydropyrrolo[1,2-b]pyridazine derivative confirmed its molecular formula, distinguishing it from other possible isomers or products. beilstein-journals.orgnih.gov For the title compound, HRMS would be expected to confirm the exact mass corresponding to the formula C₈H₆N₂O₂.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (mass-to-charge ratio)
[M+H]⁺163.05020
[M+Na]⁺185.03214
[M-H]⁻161.03564
[M]⁺162.04237

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions characteristic of the carboxylic acid and the aromatic heterocyclic system. Key expected absorption bands include:

A very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹. In related ester derivatives, this band appears at higher frequencies, such as ~1762 cm⁻¹. mdpi.com

A series of C=C and C=N stretching vibrations from the aromatic pyrrolo[1,2-b]pyridazine ring system, typically found in the 1620-1450 cm⁻¹ region.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent this compound has not been reported, the structure of a closely related decarboxylated derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, has been determined. nih.govresearchgate.net

This analysis revealed that the fused pyrrolopyridazine ring system is essentially planar. nih.govresearchgate.net In the crystal lattice, the planar molecules engage in π-π stacking interactions, with an interplanar spacing of 3.400 Å. nih.govresearchgate.net This planarity and stacking behavior are characteristic of aromatic molecules and are crucial for understanding the material's properties. nih.govresearchgate.net It is expected that this compound would also adopt a largely planar conformation, with its crystal structure likely being influenced by hydrogen bonding interactions involving the carboxylic acid groups.

Regioselectivity Confirmation via X-ray Analysis

In the synthesis of substituted pyrrolo[1,2-b]pyridazines, particularly through cycloaddition reactions, the formation of different constitutional isomers (regioisomers) is often possible. mdpi.com Determining the precise substitution pattern, or regioselectivity, is a critical step in the characterization process. While spectroscopic methods like NMR can provide strong evidence for a particular regioisomer, single-crystal X-ray diffraction analysis offers unequivocal proof of the molecular structure. researchgate.netresearchgate.net

For instance, in the 1,3-dipolar cycloaddition reactions used to form the pyrrolo[1,2-b]pyridazine core, the orientation of the reacting species determines the final position of substituents on the heterocyclic ring. mdpi.com X-ray analysis of a suitable single crystal of a derivative compound provides precise atomic coordinates, allowing for the direct visualization of the connectivity and confirming which isomer has been synthesized. mdpi.comnih.gov Studies on various pyrrolo[1,2-b]pyridazine derivatives have demonstrated the indispensable role of X-ray crystallography in validating the regiochemistry proposed by NMR data, thereby solidifying the structural assignment. mdpi.combohrium.com

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is governed by a network of intermolecular interactions. The study of these interactions is crucial for understanding the physical properties of the material. X-ray diffraction data not only reveals the molecular structure but also provides detailed insight into how individual molecules interact with their neighbors in the crystal lattice. nih.govmdpi.com

In the case of planar aromatic systems like pyrrolo[1,2-b]pyridazines, π-π stacking is a significant intermolecular interaction that often dictates the packing arrangement. nih.gov This occurs when the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal structure. The distance between these stacked rings is a key parameter, with typical interplanar spacings for aromatic molecules being around 3.4 Å. nih.gov

Other non-covalent interactions, such as hydrogen bonds (especially relevant for the carboxylic acid moiety), C-H⋯O, C-H⋯Cl, and van der Waals forces, also play a vital role in stabilizing the crystal lattice. mdpi.commdpi.com The analysis of these interactions helps in understanding the supramolecular architecture, which can form complex one-, two-, or three-dimensional networks. mdpi.commdpi.com For example, the crystal structure of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (B12591137) shows a planar conformation where molecules are organized through π-π stacking, with a centroid-to-centroid distance of 3.635 Å between adjacent pyridazine and pyrrole rings. nih.gov

Table 1: Crystallographic Data for a Pyrrolo[1,2-b]pyridazine Derivative (Note: Data for 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine is provided as a representative example of the class.)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8568(1)
b (Å) 11.0690(3)
c (Å) 26.4243(7)
**β (°) **92.777(1)
Z 4
Temperature (K) 113
Interplanar Spacing (Å) 3.400

This interactive table is based on published data for a representative derivative compound. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method serves as a crucial check for the purity of a synthesized compound and provides experimental evidence to support the proposed molecular formula. mdpi.comnih.gov

The procedure involves the complete combustion of a small, precisely weighed sample of the substance. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. nih.gov

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered a strong confirmation of the compound's elemental composition and purity. nih.govbohrium.com For pyrrolo[1,2-b]pyridazine derivatives, elemental analysis is a standard characterization step reported alongside spectroscopic and crystallographic data. mdpi.comnih.gov

Table 2: Representative Elemental Analysis Data (Note: Data for 2-(4-Chlorophenyl)-7-methylthis compound is provided as a representative example.)

ElementCalculated (%)Found (%)
Carbon (C) 69.2869.67
Hydrogen (H) 4.574.88
Nitrogen (N) 11.5411.88

This interactive table showcases typical data presentation for elemental analysis, comparing theoretical (calculated) and experimental (found) values. nih.gov

Theoretical and Computational Investigations

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of the pyrrolo[1,2-b]pyridazine (B13699388) core. A prominent synthetic route is the 1,3-dipolar cycloaddition reaction. nih.govarkat-usa.org This reaction often involves the in situ generation of mesoionic oxazolo-pyridazinones from 3(2H)pyridazinone acids. nih.govmdpi.com These mesoionic compounds act as 1,3-dipoles, which then react with acetylenic dipolarophiles, such as methyl or ethyl propiolate, to yield pyrrolo[1,2-b]pyridazine derivatives with an ester group at the 5-position. nih.gov

The proposed mechanism for this cycloaddition involves the formation of a tricyclic intermediate, which subsequently eliminates carbon dioxide to afford the final pyrrolo[1,2-b]pyridazine product. nih.gov The regioselectivity of this reaction, which is crucial for determining the final substitution pattern, has been a subject of investigation. Experimental evidence from NMR spectroscopy and X-ray analysis has confirmed the regioselectivity of the cycloaddition, and computational studies can further rationalize these outcomes by calculating the activation energies of different possible reaction pathways. nih.gov

Another synthetic approach involves the reaction of pyridazinium N-ylides with olefinic and acetylenic dipolarophiles. arkat-usa.org The mechanistic intricacies of such cycloaddition reactions are well-suited for investigation using computational methods to map out the potential energy surfaces and identify the most favorable reaction channels.

While specific computational studies on the reaction mechanism for the direct synthesis of pyrrolo[1,2-b]pyridazine-5-carboxylic acid are not extensively documented, the principles derived from studies on related ester derivatives are largely applicable.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of pyrrolo[1,2-b]pyridazine derivatives. tuni.fidocumentsdelivered.com These calculations provide valuable information about the distribution of electron density, molecular orbitals, and ionization potentials. arkat-usa.org

DFT and Time-Dependent DFT (TD-DFT) calculations have been successfully employed to elucidate the differences observed in the absorption spectra of various pyrrolo[1,2-b]pyridazine derivatives as a function of their substituents. tuni.fidocumentsdelivered.com These studies have shown that the electronic properties of the pyrrolo[1,2-b]pyridazine system are sensitive to the nature of the groups attached to both the pyrrole (B145914) and pyridazine (B1198779) rings.

Early computational studies on the pyrrolo[1,2-b]pyridazine scaffold indicated high electron densities at positions 5 and 7, which is consistent with experimental observations of electrophilic substitution reactions. arkat-usa.org More recent DFT calculations have provided a more detailed picture of the electronic structure, helping to explain the optical properties of these compounds. arkat-usa.org

The table below summarizes key parameters obtained from quantum chemical calculations for representative pyridazine derivatives, illustrating the insights gained from such computational approaches.

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE)The difference between ELUMO and EHOMORelates to the chemical reactivity and stability of the molecule.
Dipole Moment (μ)A measure of the polarity of the moleculeInfluences intermolecular interactions and solubility.
Global Hardness (η)Resistance to change in electron distributionA measure of the molecule's stability.
Global Softness (S)The reciprocal of global hardnessA measure of the molecule's reactivity.

This table is illustrative of the types of data generated from quantum chemical calculations on pyridazine derivatives as detailed in the literature. gsconlinepress.com

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly the orientation of the carboxylic acid group relative to the fused ring system, is a key determinant of its physical and biological properties. Conformational analysis, through computational methods, can identify the most stable conformers and the energy barriers between them.

For some pyrrolo[1,2-b]pyridazine derivatives, the formation of different geometrical conformers in the solid state has been suggested based on experimental data. tuni.fi This highlights the importance of understanding the conformational landscape of these molecules.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or in a biological system. These simulations can model the movement of the molecule over time, revealing information about its conformational changes, interactions with solvent molecules, and potential binding modes with biological targets.

While specific MD simulation studies on this compound are not widely reported, the techniques are highly applicable for future research to explore its dynamic properties and interactions.

Studies on Intermolecular Interactions and Crystal Formation

The arrangement of molecules in the solid state is governed by intermolecular interactions, which play a crucial role in determining the crystal structure and, consequently, the material's properties. X-ray crystallography has been a primary tool for determining the solid-state structures of pyrrolo[1,2-b]pyridazine derivatives. nih.govmdpi.comnih.govresearchgate.net

Studies on related compounds have revealed that the pyrrolo[1,2-b]pyridazine core is largely planar. nih.govresearchgate.net The crystal packing of these molecules is often dominated by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net The interplanar spacing in these stacks is typically around 3.4 Å, which is characteristic of aromatic systems with potential for useful optical properties. nih.govresearchgate.net

The nature and strength of these intermolecular interactions can be further investigated using computational methods. For instance, calculations can quantify the energy of π-π stacking, hydrogen bonding (if applicable, as with the carboxylic acid group), and other non-covalent interactions that direct crystal formation.

The table below presents crystallographic data for a representative pyrrolo[1,2-b]pyridazine derivative, showcasing the type of information obtained from X-ray diffraction studies.

ParameterValueReference
Compound2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine nih.gov, researchgate.net
Crystal SystemMonoclinic nih.gov, researchgate.net
Space GroupP21/c nih.gov, researchgate.net
a (Å)3.8568(1) nih.gov, researchgate.net
b (Å)11.0690(3) nih.gov, researchgate.net
c (Å)26.4243(7) nih.gov, researchgate.net
β (°)92.777(1) nih.gov, researchgate.net
Z4 nih.gov, researchgate.net

Understanding the principles of intermolecular interactions and crystal engineering is vital for controlling the solid-state properties of this compound, which can be important for its application in materials science and pharmaceuticals.

Research Applications and Biological Potential

Applications in Material Science and Optics

The unique electronic structure of pyrrolo[1,2-b]pyridazines makes them promising candidates for various applications in optics and materials science. researchgate.net Their condensed aromatic system allows for π-conjugation, which is often associated with interesting photophysical behaviors.

Derivatives of the pyrrolo[1,2-b]pyridazine (B13699388) core are recognized for their significant and, in some cases, high fluorescence. researchgate.net The study of their photophysical properties is an active area of research, exploring how the molecular structure influences light absorption and emission. nih.gov A detailed investigation into the related pyrrolo[1,2-a]quinoxalines revealed that these systems can be environmentally responsive, meaning their fluorescence characteristics may change based on their surroundings. nih.gov Some derivatives have also been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules become significantly more fluorescent in an aggregated state compared to when they are in solution. nih.gov This property is particularly valuable for applications where emission in the solid state is required.

While direct applications of pyrrolo[1,2-b]pyridazine-5-carboxylic acid in sensor technologies are not extensively detailed in the available literature, their inherent fluorescent properties suggest potential in this field. Materials that exhibit changes in fluorescence in response to their environment, as seen in related compounds, are foundational for the development of chemical sensors. Such sensors can be designed to detect specific ions, molecules, or changes in physical parameters like viscosity or polarity through a measurable change in light emission.

The utility of pyrrolo[1,2-b]pyridazine derivatives in laser and semiconductor devices is an emerging area of interest. Organic compounds with strong fluorescence and high photostability are essential for use as gain media in organic solid-state lasers and as active components in other optoelectronic devices. The π-conjugated system in these molecules allows for the mobility of charge carriers, a key characteristic for semiconductor applications. jmaterenvironsci.com Further research into the specific photophysical and electronic properties of these compounds is necessary to fully realize their potential in these advanced technologies.

Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is applied. jmaterenvironsci.com The core of an OLED consists of several layers of organic materials sandwiched between two electrodes. jmaterenvironsci.com When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons; the relaxation of these excitons to a lower energy state results in the emission of light. jmaterenvironsci.com

The color and efficiency of the emitted light are determined by the properties of the organic materials used. jmaterenvironsci.com Heterocyclic compounds containing pyridazine (B1198779) and pyrrole (B145914) moieties are considered good candidates for use in OLEDs. jmaterenvironsci.com For instance, platinum(II) complexes incorporating pyridazine ligands have been synthesized and characterized for use in OLEDs. rsc.org These complexes have demonstrated excellent thermal stability and have been used as emitters to create highly efficient orange OLEDs, with some devices achieving high brightness and luminous efficiency. rsc.org

Performance of OLEDs with Pyridazine-based Emitters
ComplexEmission Maxima (nm)Device Efficiency (cd A⁻¹)Maximum Brightness (cd m⁻²)
Pt-DPM580–59323.6726,670
Pt-DPT580–59344.6654,918

In Vitro Biological Activity and Pharmacological Potential

The pharmacological potential of pyrrolo[1,2-b]pyridazine derivatives has been extensively investigated, with a particular focus on their anticancer properties. researchgate.net

Numerous studies have evaluated the in vitro cytotoxic effects of newly synthesized pyrrolo[1,2-b]pyridazine derivatives against various human cancer cell lines. mdpi.comnih.govnih.gov These evaluations have often shown that the compounds exhibit dose- and time-dependent cytotoxic activity. mdpi.comnih.gov

In one study, the cytotoxic effects of several new pyrrolo[1,2-b]pyridazines were tested on three human adenocarcinoma-derived cell lines: LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast). mdpi.com The antiproliferative activity was compared to established oncolytic drugs such as cisplatin, doxorubicin, and 5-fluorouracil. mdpi.com Certain compounds, including the halogen-free acid 2a and its derivative 5a , along with the chlorine-containing acid 2c and its derivatives 5c and 5f , demonstrated the strongest cytotoxic effects, particularly against the LoVo colon tumor cells. mdpi.comnih.gov For example, after 24 hours of treatment with the highest concentration (400 μM), compound 5a reduced LoVo cell viability to 63.46%. nih.gov

Another investigation involved screening fourteen new pyrrolo[1,2-b]pyridazine derivatives against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.govnih.gov The most potent compounds showed significant in vitro growth inhibition, with three derivatives demonstrating excellent antiproliferative activity, achieving GI₅₀ values (the concentration required to inhibit cell growth by 50%) of less than 100 nM across several cancer cell lines, including those from colon, ovarian, renal, prostate, brain, and breast cancers, as well as melanoma and leukemia. nih.govnih.gov

Furthermore, a series of 2-substituted pyrrolo[1,2-b]pyridazine derivatives were identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov One compound, 15b , was particularly effective at reducing the proliferation and growth of BRCA-deficient cancer cell lines, with CC₅₀ values (the concentration that kills 50% of cells) of 340 nM and 106 nM in BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cell lines, respectively. nih.gov

Cytotoxic Activity of Selected Pyrrolo[1,2-b]pyridazine Derivatives
CompoundTarget Cell LineActivity MetricValueReference
Multiple DerivativesColon, Ovarian, Renal, etc.GI₅₀<100 nM nih.govnih.gov
15bV-C8 (BRCA2-deficient)CC₅₀340 nM nih.gov
15bMDA-MB-436 (BRCA1-deficient)CC₅₀106 nM nih.gov
5aLoVo (colon)% Cell Viability63.46% (at 400 µM) nih.gov

Broad-Spectrum Pharmacological Activities of Pyrrolopyridazine Derivatives

The pyrrolopyridazine scaffold is a recurring motif in compounds with a wide array of biological activities. researchgate.net This structural class has been explored for its potential therapeutic applications, including antibacterial, anti-inflammatory, and antidepressant effects. researchgate.net

Derivatives of the broader pyrrole and fused pyrrole family, including pyrrolopyridazines, have demonstrated notable antibacterial properties. nih.govnih.gov These compounds are of interest in the ongoing search for new antimicrobial agents to combat the challenge of bacterial resistance. nih.gov Studies have shown that certain pyrrolo[1,2-a]pyrazine-1,4-dione derivatives possess significant antibacterial properties. researchgate.net The antibacterial potential of pyrrole-containing compounds has been proven against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of highly potent antibacterial agents. nih.gov One of the most active molecules from this series demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov Similarly, novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Staphylococcus aureus and Escherichia coli. mdpi.com

The anti-inflammatory potential of pyrrole-fused heterocyclic compounds has been an area of active research. nih.govnih.gov Pyrrole derivatives have been shown to exhibit anti-inflammatory properties by modulating inflammatory pathways. Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activities. researchgate.net The mechanism of action for some of these compounds is suggested to be related to the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory response. nih.gov For example, certain pyrrolo[3,4-c]pyridine derivatives were found to significantly reduce COX-2 levels in lipopolysaccharide-stimulated cells. nih.gov

Antimetabolic Activities

The pyrrolo[1,2-b]pyridazine scaffold has been noted for its potential pharmacological activities, including antimetabolic actions. nih.govresearchgate.net This class of compounds is recognized for its diverse biological effects, which have prompted investigations into various therapeutic areas. researchgate.net The core pyridazinone skeleton, a key component of the broader family to which pyrrolo[1,2-b]pyridazines belong, is present in numerous compounds with a wide range of significant biological activities. nih.gov Research into the applications of pyrrolo[1,2-b]pyridazine derivatives has highlighted their potential in areas such as antitumor, anti-inflammatory, and antimetabolic functions. nih.govresearchgate.net

Antiviral Properties

Derivatives of the pyrrolo[1,2-b]pyridazine nucleus have demonstrated potential as antiviral agents. Specifically, pyrrolo[1,2-b]pyridazin-2-one analogs have been identified as a novel class of inhibitors targeting the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication process. nih.gov Structure-based design has led to the development of potent compounds within this series. nih.gov For instance, one particular compound exhibited significant inhibitory activity in both biochemical and replicon assays, with an EC₅₀ value of 12 nM for genotype 1b. nih.gov

While direct studies on this compound are specific, related heterocyclic systems also show promise. For example, certain pyridazine derivatives have been evaluated for activity against the Hepatitis A virus (HAV). researchgate.net Additionally, other fused pyrrole systems are being investigated for their broad-spectrum antiviral capabilities. mdpi.com

Antihypertensive Properties

The foundational pyridazine structure is a component of various therapeutic agents, some of which possess antihypertensive properties. researchgate.netrjptonline.orgresearchgate.net In a strategic effort to develop new antihypertensive drugs with potentially fewer side effects than existing medications like hydralazine (B1673433), researchers have synthesized series of N-1H-pyrrol-1-yl-3-pyridazinamines. nih.gov This design incorporates part of the hydrazino group of hydralazine into a pyrrole ring. nih.gov

Many of the compounds developed within the pyridazine series demonstrated moderate to strong antihypertensive activity when tested in spontaneously hypertensive rats. nih.gov A notable characteristic of their effect was a slow onset of blood pressure decrease following administration. nih.gov One specific derivative, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899), emerged as a promising candidate and advanced to clinical trials. nih.gov

Modulation of Hypoxia-Inducible Factor (HIF) Stability and Activity

Pyrrolo[1,2-b]pyridazine derivatives have been identified as novel compounds capable of modulating the stability and activity of hypoxia-inducible factor (HIF). google.com HIF is a critical transcriptional activator that facilitates cellular adaptation to low oxygen levels by mediating changes in gene expression. google.com It is a heterodimer composed of an oxygen-regulated α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). google.com

The mechanism of action for these pyrrolo[1,2-b]pyridazine compounds involves the inhibition of HIF hydroxylase enzymes. google.com By inhibiting these enzymes, the compounds prevent the degradation of HIF-α, leading to its increased stability and accumulation. google.com This enhancement of HIF activity can be therapeutic in treating conditions and disorders associated with hypoxia. google.com Relatedly, studies on the structurally similar pyrrolo[1,2-a]pyrazines, which are metabolites of the cancer chemopreventive agent oltipraz, have also shown that they can inhibit the induction of HIF-1α. nih.govresearchgate.net In these cases, inhibition was achieved by preventing the de novo synthesis of HIF-1α. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations for Substituted Pyrrolo[1,2-b]pyridazines

Influence of Substituent Nature and Position on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolo[1,2-b]pyridazine scaffold. Research has shown that the nature and position of substituents significantly impact the biological activity of these compounds across different therapeutic targets.

In the development of Janus kinase (JAK) inhibitors, a rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold was utilized. nih.gov Preliminary studies identified that a (R)-(2,2-dimethylcyclopentyl)amine group was a preferred substituent at the C4 position of the core structure. nih.gov Further modification, such as incorporating an amino group into the 3-position of the cyclopentane (B165970) ring, resulted in potent JAK3 inhibitors. nih.gov

For a series of 2-substituted pyrrolo[1,2-b]pyridazine derivatives identified as PARP-1 inhibitors, SAR studies led to the discovery of highly potent compounds. nih.gov The antiproliferative activity of these compounds was demonstrated in cancer cell lines deficient in BRCA1 and BRCA2. nih.gov

Similarly, in the context of HIF-1α inhibition by the related pyrrolo[1,2-a]pyrazines, analogs with longer alkyl chains as substituents showed stronger inhibitory effects on HIF-1α accumulation, whereas the introduction of a phenyl ring diminished the activity. researchgate.net

ScaffoldTargetKey Substituent PositionFavorable Substituent/ModificationImpact on Activity
Pyrrolo[1,2-b]pyridazine-3-carboxamideJanus Kinase (JAK)C4(R)-(2,2-dimethylcyclopentyl)aminePreferred for initial activity. nih.gov
Pyrrolo[1,2-b]pyridazine-3-carboxamideJAK3Cyclopentane ring at C4Addition of an amino groupIncreased potency and selectivity. nih.gov
2-Substituted Pyrrolo[1,2-b]pyridazinePARP-1Position 2Specific substitutions (not detailed in snippet)Led to potent inhibitors with selective activity against PARP-1 over PARP-2. nih.gov
Pyrrolo[1,2-a]pyrazine (related scaffold)HIF-1α5-membered ringLonger alkyl chainsStronger inhibitory effects. researchgate.net
Pyrrolo[1,2-a]pyrazine (related scaffold)HIF-1α5-membered ringPhenyl ringReduced activity. researchgate.net
Relationship between Molecular Structure and Optical Properties

The pyrrolo[1,2-b]pyridazine system is noted not only for its biological activities but also for its significant optical properties. nih.govresearchgate.net These fused heterocyclic rings are often highly fluorescent both in solution and in the solid state, making them attractive for the development of stable, light-emitting organic compounds. nih.gov

The relationship between the molecular structure and these optical properties is linked to the planarity and π-electron system of the molecule. X-ray crystallography studies of derivatives such as 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine have confirmed that the molecule assumes a planar conformation in its crystal structure. nih.gov This planarity facilitates π-π stacking interactions between adjacent molecules in the solid state. nih.gov Such interactions are crucial for creating an extended π-electron system, which enables electron mobility and is a key factor in designing novel optically active materials. nih.gov The expansion of the π-electron system is considered to have a strong influence on the fluorescent properties of these compounds. nih.gov In related fused heterocyclic systems, an increased number of π-electrons in an extended conjugation system can lead to enhanced electrical conductivity and stimulate electron transfer. mdpi.com

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

While several methods for the synthesis of the pyrrolo[1,2-b]pyridazine (B13699388) core exist, the development of more efficient, atom-economical, and environmentally friendly synthetic routes remains a key objective. Future research will likely focus on:

Domino and Tandem Reactions: Designing cascade reactions that allow for the construction of the complex pyrrolo[1,2-b]pyridazine scaffold from simple, readily available starting materials in a single pot. A novel palladium/copper-catalyzed domino reaction involving Sonogashira cross-coupling, isomerization, and intramolecular condensation has already shown promise in this area. researchgate.net

1,3-Dipolar Cycloaddition Strategies: Further exploration of 1,3-dipolar cycloaddition reactions, particularly using mesoionic compounds like oxazolo-pyridazinones, can provide regioselective access to functionalized pyrrolo[1,2-b]pyridazines. researchgate.netmdpi.com This method allows for the introduction of various substituents, which is crucial for tuning the compound's properties.

Novel Building Blocks: Investigating new approaches starting from different precursors, such as the use of BOC-protected 1-aminopyrrole (B1266607) derivatives and α,β-unsaturated ketones, can open up new avenues for creating diverse libraries of pyrrolo[1,2-b]pyridazine analogs. nih.gov

Exploration of New Biological Targets and Mechanisms

Derivatives of the pyrrolo[1,2-b]pyridazine core have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Future research will delve deeper into their therapeutic potential.

Anticancer Drug Development: Many new pyrrolo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, including colon, ovarian, and breast cancer. mdpi.comnih.gov Some compounds have shown significant antiproliferative activity with GI50 values below 100 nM on several cell lines. nih.gov Future studies will focus on identifying the specific molecular targets and mechanisms of action. For instance, docking experiments suggest that some of these compounds may interact with the colchicine (B1669291) binding site of tubulin, indicating a potential mechanism for their anticancer effects. nih.gov The development of spiro-pyrrolopyridazine derivatives has also shown promise, with some compounds exhibiting notable EGFR kinase inhibitory activity. nih.gov

Antimicrobial Agents: Given the urgent need for new antibiotics, the antibacterial potential of pyrrolo[1,2-b]pyridazine analogs will be a critical area of investigation. nih.gov Research will involve screening new derivatives against a broad spectrum of pathogenic bacteria and fungi to identify lead compounds for further development.

Kinase Inhibitors: The pyrrolopyridine scaffold is known to mimic the purine (B94841) ring of ATP, making it a suitable candidate for designing kinase inhibitors. researchgate.net Future work will likely involve designing and synthesizing pyrrolo[1,2-b]pyridazine-5-carboxylic acid analogs that can selectively target specific kinases involved in diseases like cancer and inflammatory disorders.

The following table summarizes the cytotoxic effects of selected pyrrolo[1,2-b]pyridazine derivatives on a human colon cancer cell line (LoVo).

CompoundConcentration (µM)Treatment Time (h)Cell Viability (%)
5a 4002463.46
5c 4002468.56
5f 4002478.18
2a (acid precursor) 4002469.13
2c (acid precursor) 4002478.17

Data sourced from cytotoxicity assays on LoVo human colon adenocarcinoma cells. nih.gov

Advanced Materials Science Applications

The unique photophysical properties of the pyrrolo[1,2-b]pyridazine system make it an attractive candidate for applications in materials science. nih.gov The fused heterocyclic rings can create highly fluorescent compounds, opening up possibilities for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Future research in this area will likely focus on:

Organic Electronics: The planar structure and potential for π-π stacking in pyrrolo[1,2-b]pyridazine derivatives are crucial for electron mobility in organic materials. nih.gov Synthesizing and characterizing new derivatives with extended π-electron systems could lead to the development of novel organic semiconductors.

Fluorescent Probes and Sensors: The inherent fluorescence of these compounds could be harnessed to create chemical sensors. By functionalizing the pyrrolo[1,2-b]pyridazine core with specific recognition moieties, it may be possible to design probes that exhibit a change in fluorescence upon binding to a target analyte.

Computational Design and Optimization of this compound Analogs

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. In the context of this compound, future research will heavily rely on these methods.

Structure-Activity Relationship (SAR) Studies: Computational tools will be used to build robust SAR models that can predict the biological activity of new analogs before they are synthesized. This will help to prioritize the most promising candidates for synthesis and testing, saving time and resources. nih.gov

Molecular Docking: Docking studies will continue to be used to predict the binding modes of pyrrolo[1,2-b]pyridazine derivatives with their biological targets, such as enzymes and receptors. nih.govnih.gov This information is crucial for understanding their mechanism of action and for designing more potent and selective inhibitors.

Molecular Hybridization and Scaffold Hopping: Techniques like molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, can be used to design new analogs with enhanced activity. mdpi.com Computational methods can guide this process by predicting the compatibility of different molecular fragments.

By integrating computational design with synthetic chemistry and biological evaluation, researchers can accelerate the discovery and optimization of new this compound analogs for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for Pyrrolo[1,2-b]pyridazine-5-carboxylic acid derivatives?

The synthesis of pyrrolo[1,2-b]pyridazine derivatives typically involves cyclization strategies starting from pyridazine, pyrrole, or acyclic precursors. A common method is the intramolecular [4+2] cycloaddition of azoalkenes (). For example, reacting 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide with tertiary butyl carbazate in toluene/cyclohexane using p-toluenesulfonic acid (p-TSA) as a catalyst yields intermediates that undergo further condensation to form the pyrrolo[1,2-b]pyridazine core (). Key steps include:

  • Catalyst selection : p-TSA (0.5–2.0 equivalents) is critical for cyclization and aromatization.
  • Solvent systems : Toluene/cyclohexane mixtures (4:15 to 30:20 ratios) are optimal for reaction homogeneity.
  • Reaction time : 15–25 hours under reflux conditions ensures complete conversion .

Q. How are substitution reactions optimized on the pyrrolo[1,2-b]pyridazine core?

Substitution reactions on the pyrrolo[1,2-b]pyridazine scaffold depend on the electronic nature of substituents and reaction conditions. Electrophilic substitutions (e.g., halogenation) occur preferentially at the electron-rich pyrrole ring, while nucleophilic attacks target the pyridazine moiety. For example:

  • Protonation/Deuteration : Trifluoroacetic acid protonates the unsubstituted 7-position, as confirmed by deuteration studies with CF₃COOD ().
  • Functional group compatibility : Carboxylic acid groups at position 5 require protection (e.g., methyl esters) during reactions to prevent side reactions .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for cyclization reactions be resolved?

Discrepancies in yields often arise from variations in catalyst loading, solvent purity, or reaction scale. For instance:

  • Catalyst load : Higher p-TSA equivalents (1.5–2.0) improve yields in large-scale syntheses but may promote side reactions in small-scale trials ().
  • Solvent effects : Anhydrous toluene reduces hydrolysis of intermediates compared to cyclohexane blends ().
  • Data reconciliation : Systematic optimization using Design of Experiments (DoE) or high-throughput screening can standardize protocols .

Q. What strategies are employed to characterize tautomeric forms and protonation sites using NMR?

Tautomerism and protonation sites are resolved through:

  • Deuteration experiments : Treatment with deuterated trifluoroacetic acid (CF₃COOD) identifies exchangeable protons (e.g., positions 5 and 7 in the pyrrolo[1,2-b]pyridazine core) ().
  • 2D NMR : HSQC and HMBC correlations differentiate between aromatic and non-aromatic proton environments, particularly in derivatives with electron-withdrawing groups .

Q. What mechanisms are proposed for the biological activity of pyrrolo[1,2-b]pyridazine derivatives?

Pyrrolo[1,2-b]pyridazine derivatives exhibit activity as kinase inhibitors (e.g., GSK-3) and antimicrobial agents. Proposed mechanisms include:

  • Enzyme inhibition : The planar aromatic core mimics ATP-binding motifs, competitively blocking kinase active sites ( ).
  • DNA intercalation : Derivatives with extended π-systems (e.g., fused naphthalene rings) disrupt bacterial DNA replication ().
  • Structure-activity relationships (SAR) : Substituents at positions 5 and 7 modulate solubility and target affinity ( ).

Methodological Recommendations

  • Experimental Design : Use p-TSA (1.0–1.5 equiv) in anhydrous toluene for reproducible cyclization .
  • Data Analysis : Employ time-resolved NMR to monitor tautomerization dynamics .
  • Advanced Applications : Explore optoelectronic properties (e.g., hole transport in perovskites) by introducing electron-deficient substituents ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.